Tetrakis(dimethylamino)hafnium(IV), often abbreviated as TDMAH, is a hafnium-based organometallic compound widely employed as a precursor in various thin-film deposition techniques, particularly in the microelectronics industry. [, , , , , , , , , , , , , , , , , , , , , , , , ] Its primary role lies in its ability to decompose at relatively low temperatures, leading to the formation of high-quality hafnium oxide (HfO2) films. [, , , , , , , , , , , , , , , , , , , , , , , , ] These films find extensive applications in advanced semiconductor devices, acting as high-k dielectric materials in transistors and capacitors. [, , , , , , , , , , , , , , , , , , , , , , , , ]
The synthesis of hafnium, tetrakis(dimethylamino)- involves several steps that typically occur under inert conditions to prevent reactions with moisture or oxygen. A common method includes:
The molecular structure of hafnium, tetrakis(dimethylamino)- consists of a central hafnium atom coordinated by four dimethylamino groups. Each dimethylamino group contributes a nitrogen atom bonded to two methyl groups.
Hafnium, tetrakis(dimethylamino)- can participate in various chemical reactions:
The mechanism of action for hafnium, tetrakis(dimethylamino)- in ALD involves surface reactions where the precursor adsorbs onto a substrate and reacts with the surface atoms:
This cycle allows for controlled growth of thin films with precise thickness and uniformity .
Hafnium, tetrakis(dimethylamino)- has significant applications in various fields:
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